molecular formula C34H38Cl2FN3O4 B605068 Alrizomadlin CAS No. 1818393-16-6

Alrizomadlin

Cat. No.: B605068
CAS No.: 1818393-16-6
M. Wt: 642.6 g/mol
InChI Key: YJCZPJQGFSSFOL-MNZPCBJKSA-N
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Description

Alrizomadlin is a novel, orally active small-molecule inhibitor that selectively targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. This compound is under clinical development for the treatment of various hematologic and solid malignancies .

Mechanism of Action

Alrizomadlin, also known as 4-((3’R,4’S,5’R)-6’‘-Chloro-4’-(3-chloro-2-fluorophenyl)-1’-ethyl-2’‘-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3’‘-indoline]-5’-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, is a novel compound under investigation for its potential in cancer treatment .

Target of Action

The primary target of this compound is the MDM2 protein . MDM2 is a key regulator of the tumor suppressor protein p53. By inhibiting MDM2, this compound blocks the interaction between MDM2 and p53 .

Mode of Action

This compound acts by binding to the MDM2 protein, thereby blocking the interaction between MDM2 and p53 . This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell . The elevated levels of p53 can then exert their tumor-suppressive effects, which include cell cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting MDM2, this compound allows p53 to accumulate and activate downstream targets that are involved in cell cycle arrest and apoptosis . Additionally, this compound has been shown to inhibit the phosphorylation of Akt and ERK pathways .

Result of Action

The result of this compound’s action is the induction of cell cycle arrest and apoptosis in a p53-dependent manner . This leads to a reduction in tumor cell proliferation and survival . In preclinical studies, this compound has demonstrated antitumor activity against various types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. In preclinical studies, this compound has shown enhanced antitumor activity when combined with other therapies, such as pembrolizumab .

Biochemical Analysis

Biochemical Properties

Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .

Cellular Effects

This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins .

Subcellular Localization

Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alrizomadlin is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Alrizomadlin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Alrizomadlin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its potent and selective inhibition of the MDM2-p53 interaction. It has demonstrated promising antitumor activity in both preclinical and clinical studies, making it a valuable candidate for cancer therapy .

Biological Activity

Alrizomadlin (APG-115) is a novel small-molecule inhibitor targeting the MDM2-p53 interaction, which plays a crucial role in tumorigenesis. This compound has been investigated for its potential therapeutic applications in various malignancies, particularly those characterized by MDM2 amplification and wild-type TP53. This article reviews the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and ongoing research.

This compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is an oncogenic protein that negatively regulates p53, a critical tumor suppressor involved in cell cycle control and apoptosis. By destabilizing the MDM2-p53 complex, this compound restores p53 function, leading to:

  • Induction of Apoptosis : this compound activates p53-mediated pathways that promote apoptosis in cancer cells.
  • Augmentation of Immune Response : It enhances CD8+ T-cell function by stabilizing STAT5, thereby promoting antitumor immunity .

Phase I Trials

A first-in-human Phase I study evaluated this compound's safety and efficacy in patients with advanced solid tumors. Key findings included:

  • Patient Demographics : 21 patients (57.1% male, median age 47 years) were treated.
  • Dosage : The maximum tolerated dose was identified as 150 mg with a recommended dose of 100 mg administered every other day for 21 days in a 28-day cycle.
  • Efficacy Results :
    • Partial Response (PR) : Achieved by 10% of patients.
    • Stable Disease (SD) : Observed in 50% of patients.
    • Median Progression-Free Survival (PFS) : 6.1 months, significantly longer in wild-type TP53 patients compared to those with mutant TP53 (7.9 vs. 2.2 months) .

Combination Therapy Studies

This compound has also been evaluated in combination with other agents:

  • With Pembrolizumab : In patients with cutaneous melanoma resistant to immunotherapy:
    • Overall Response Rate (ORR) : 23.1% (2 complete responses and 4 partial responses).
    • Common Adverse Events : Nausea (71%), vomiting (38.7%), and thrombocytopenia (32.3%) were frequently reported .
  • With Azacitidine : In a Phase 1b/2 study for acute myeloid leukemia (AML), this compound was administered alongside azacitidine to evaluate its safety and efficacy in relapsed/refractory cases .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects:

Adverse EventIncidence (%)
Thrombocytopenia33.3
Lymphocytopenia33.3
Neutropenia23.8
Anemia23.8
Nausea71
Vomiting38.7

Serious treatment-related adverse events were reported in a minority of cases, including anemia and thrombocytopenia .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Case Study in Melanoma : A patient who previously failed immunotherapy achieved a complete response after receiving this compound combined with pembrolizumab, illustrating the drug's potential to resensitize tumors to immune checkpoint inhibitors.
  • AML Treatment : In preclinical models, this compound demonstrated synergistic effects when combined with BCL-2 inhibitors like venetoclax, overcoming resistance mechanisms and enhancing apoptosis in AML cells .

Properties

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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